molecular formula C13H20N2O3 B2768598 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea CAS No. 2034480-28-7

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea

Cat. No.: B2768598
CAS No.: 2034480-28-7
M. Wt: 252.314
InChI Key: BBHJMZQPDGQCJS-UHFFFAOYSA-N
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Description

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.314. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(1-(furan-2-yl)propan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea serves as a precursor in the synthesis of various heterocyclic compounds. For example, the research by Ghorbani‐Vaghei et al. (2015) showcases its application in the one-pot diastereoselective three-component reaction for synthesizing furano and pyrano pyrimidinones using specific reagents like poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] (Ghorbani‐Vaghei et al., 2015).

Asymmetric Synthesis

The compound also finds utility in the asymmetric synthesis of complex molecules. A study by Meilert et al. (2004) illustrated its role in the non-iterative asymmetric synthesis of C15 Polyketide Spiroketals, leading to compounds with high stereo- and enantioselectivity (Meilert et al., 2004).

Novel Pyridine and Naphthyridine Derivatives

Research conducted by Abdelrazek et al. (2010) demonstrated the cyclization of specific derivatives to afford novel pyridine and naphthyridine compounds. The study highlighted the versatility of urea derivatives in synthesizing complex heterocyclic frameworks (Abdelrazek et al., 2010).

Catalysis and Organic Synthesis

Further, the compound is instrumental in catalysis and organic synthesis processes. For instance, Brahmachari and Banerjee (2014) described its use in a highly efficient multicomponent one-pot synthesis of pharmaceutically relevant functionalized pyrans and pyran-annulated heterocycles, employing urea as a novel organo-catalyst (Brahmachari & Banerjee, 2014).

Formation of Colorants in Nonenzymatic Browning Reactions

Interestingly, the compound also contributes to understanding the nonenzymatic browning reactions in food chemistry. Frank and Hofmann (2000) identified key chromophores formed by the browning of hexoses and L-alanine, showcasing the intricate chemistry involved in color formation in processed foods (Frank & Hofmann, 2000).

Properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10(9-12-3-2-6-18-12)14-13(16)15-11-4-7-17-8-5-11/h2-3,6,10-11H,4-5,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHJMZQPDGQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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